![molecular formula C15H20BrNO B14298836 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine CAS No. 112069-88-2](/img/structure/B14298836.png)
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that are widely used in medicinal chemistry due to their biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromoethylidene Group: This step involves the bromination of an ethylidene precursor. Common reagents for this reaction include bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxyphenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methoxyphenylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromoethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted piperidine derivatives.
Substitution: Formation of hydroxyl or amino-substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It can be used to study the interaction of piperidine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromoethylidene group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: can be compared with other piperidine derivatives, such as:
3-(1-Chloroethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: Similar structure but with a chlorine atom instead of bromine. The bromine atom in the original compound may confer different reactivity and biological activity.
3-(1-Bromoethylidene)-1-[(4-hydroxyphenyl)methyl]piperidine: Similar structure but with a hydroxyl group instead of a methoxy group. The methoxy group in the original compound may enhance lipophilicity and membrane permeability.
The uniqueness of This compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity in distinct ways.
Propriétés
Numéro CAS |
112069-88-2 |
|---|---|
Formule moléculaire |
C15H20BrNO |
Poids moléculaire |
310.23 g/mol |
Nom IUPAC |
3-(1-bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H20BrNO/c1-12(16)14-4-3-9-17(11-14)10-13-5-7-15(18-2)8-6-13/h5-8H,3-4,9-11H2,1-2H3 |
Clé InChI |
ZZROBZDZZKUACS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCN(C1)CC2=CC=C(C=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
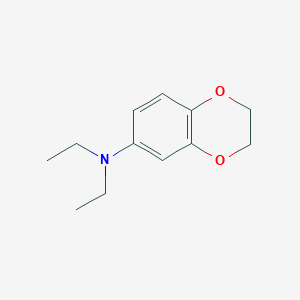
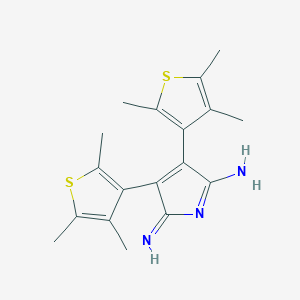
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
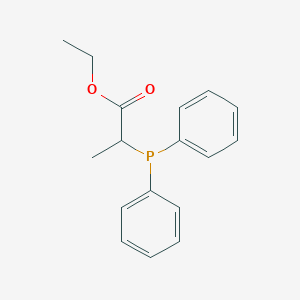
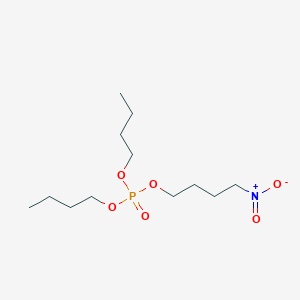
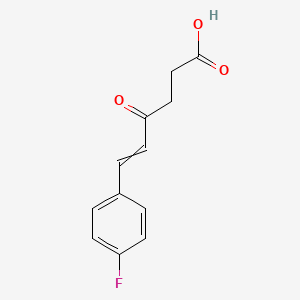
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
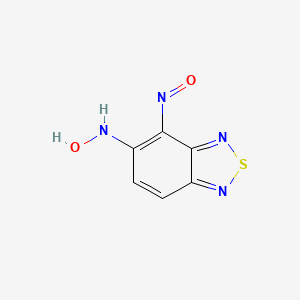
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)

![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)

